![molecular formula C12H13N3O2S B5749054 2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B5749054.png)
2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione
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Overview
Description
2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of molecules known for their diverse pharmacological properties, including antitumor, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione typically involves the reaction of a thiazolidinone derivative with an appropriate aldehyde. The process can be summarized as follows:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a primary amine with carbon disulfide in the presence of a base, followed by alkylation with chloroacetic acid and subsequent cyclization.
Ylidene Derivative Formation: The thiazolidinone derivative is then reacted with an aldehyde under acidic conditions to form the ylidene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins involved in cell proliferation, leading to its antitumor effects. Additionally, its ability to form reactive intermediates may contribute to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Known for its broad spectrum of biological activities, including antimicrobial and antitumor properties.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits significant biological activity and is used in medicinal chemistry.
Uniqueness
2-Sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione stands out due to its unique structural features, which contribute to its distinct pharmacological profile. The presence of the pyrrole moiety enhances its biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-6-4-8(7(2)15(6)3)5-9-10(16)13-12(18)14-11(9)17/h4-5H,1-3H3,(H2,13,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBXJZTLMBGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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